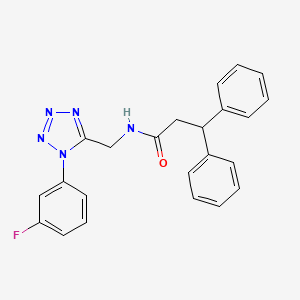

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

Description

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O/c24-19-12-7-13-20(14-19)29-22(26-27-28-29)16-25-23(30)15-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,21H,15-16H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLJPBLNNYWBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : The tetrazole moiety can be synthesized via cycloaddition reactions between an azide and a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to yield 1-(3-fluorophenyl)-1H-tetrazole.

- Alkylation : The tetrazole derivative is then alkylated with 3,3-diphenylpropanoyl chloride under basic conditions to form the desired amide compound.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing.

Biological Activity

This compound exhibits a range of biological activities which can be attributed to its structural features:

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The tetrazole ring can mimic certain biological molecules, allowing it to bind to active sites on enzymes, thereby modulating their activity. This interaction may influence metabolic pathways involved in inflammation and cellular stress responses.

- Receptor Modulation : The compound may also interact with receptors involved in neurotransmission and inflammation, potentially leading to therapeutic effects in conditions such as pain and neurodegenerative diseases .

Biological Assays and Findings

Various studies have investigated the biological activity of similar tetrazole derivatives. Here are some notable findings:

Case Studies

- Anti-inflammatory Effects : A study indicated that a related tetrazole compound reduced inflammation markers in animal models of arthritis. The mechanism was attributed to the inhibition of pro-inflammatory cytokines .

- Neuroprotective Properties : Another investigation highlighted the neuroprotective effects of tetrazole derivatives in models of neurodegeneration, suggesting their potential use in treating Alzheimer's disease by reducing oxidative stress and apoptosis in neuronal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally related analogs (Table 1). Key differences lie in substituent positions, backbone modifications, and pharmacological profiles.

Physicochemical and Pharmacological Data

*Predicted based on analogous compounds in .

Key Findings

- Substituent Position : 3-Fluorophenyl in the target compound may improve receptor binding compared to 2-fluoro analogs due to optimized steric alignment .

- Synthetic Efficiency : Higher yields (>85%) for the target compound compared to ethyl/methyl-substituted analogs (78–82%) suggest favorable reaction kinetics .

Q & A

Basic: What synthetic strategies are optimal for preparing N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide, and how can reaction yields be maximized?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . Subsequent alkylation of the tetrazole nitrogen with a halogenated methyl intermediate (e.g., chloromethyl diphenylpropanamide) requires precise control of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to avoid side reactions . Catalytic agents like K₂CO₃ or Cs₂CO₃ enhance nucleophilic substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization improves yield (>75%) and purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the tetrazole moiety (δ ~8.5–9.5 ppm for tetrazole protons) and fluorophenyl/diphenylpropanamide substituents .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between tetrazole N–H and amide carbonyl) .

Basic: How can researchers identify potential biological targets for this compound?

Answer:

Initial screening involves:

- Molecular Docking: Align the compound with known pharmacophores (e.g., angiotensin II receptor antagonists like valsartan, which shares structural motifs with tetrazole derivatives) .

- Enzyme Inhibition Assays: Test against targets like DPP-IV or AT1R using fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-IV) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled candesartan for AT1R) .

Advanced: What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

Answer:

- Tetrazole Modifications: Replacing the 3-fluorophenyl group with electron-withdrawing groups (e.g., 3,4-difluorophenyl) improves metabolic stability .

- Amide Linker Optimization: Introducing bulky substituents on the diphenylpropanamide moiety enhances target affinity (QSAR studies show logP <5 optimizes membrane permeability) .

- Bioisosteric Replacement: Substituting tetrazole with carboxylate or sulfonamide groups alters pharmacokinetics but may reduce receptor binding .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in disease models?

Answer:

- In Vitro Signaling Pathways: Measure downstream effects (e.g., Ca²⁺ flux for GPCR activation or phosphorylation via Western blot) .

- Gene Knockdown/CRISPR: Silence candidate receptors (e.g., AT1R) to confirm target specificity .

- Molecular Dynamics Simulations: Model ligand-receptor interactions over 100-ns trajectories to identify critical binding residues .

Advanced: How should researchers address contradictory data between in vitro and in vivo efficacy studies?

Answer:

- Pharmacokinetic Profiling: Assess bioavailability, plasma half-life, and tissue distribution (e.g., LC-MS/MS quantification in rodent models) .

- Metabolite Identification: Use hepatic microsomes to detect active/inactive metabolites that explain in vivo discrepancies .

- Dose-Response Refinement: Adjust dosing regimens to account for species-specific metabolic rates .

Advanced: What strategies are effective for synthesizing and testing fluorinated analogs of this compound?

Answer:

- Fluorine-Scanning: Introduce fluorine at para/meta positions on phenyl rings via Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, 80°C) to modulate electron density and binding .

- ¹⁹F NMR: Track reaction progress and purity of fluorinated intermediates .

- In Vivo PET Imaging: Radiolabel analogs with ¹⁸F for biodistribution studies .

Basic: What are the key thermodynamic and solubility properties influencing formulation?

Answer:

- LogP: Experimental determination via shake-flask method (logP ~3.5 suggests moderate lipophilicity) .

- Thermogravimetric Analysis (TGA): Assess thermal stability (>200°C decomposition temperature supports solid dosage forms) .

- Solubility Screening: Use biorelevant media (FaSSIF/FeSSIF) to predict gastrointestinal absorption .

Advanced: How can researchers mitigate toxicity risks during preclinical development?

Answer:

- Ames Test: Screen for mutagenicity using TA98/TA100 bacterial strains .

- hERG Assay: Patch-clamp electrophysiology to evaluate cardiac liability (IC₅₀ >10 μM preferred) .

- CYP Inhibition Profiling: Identify metabolic interference with cytochrome P450 isoforms (e.g., CYP3A4) .

Advanced: What computational tools integrate multi-omics data to prioritize derivatives for synthesis?

Answer:

- AI-Driven QSAR: Train models on PubChem/CHEMBL datasets to predict bioactivity .

- Network Pharmacology: Map compound-target-disease interactions using STRING or KEGG databases .

- Free Energy Perturbation (FEP): Calculate ΔΔG for binding affinity changes upon structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.